molecular formula C18H14FNO B7484952 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one

1-Benzyl-5-(4-fluorophenyl)pyridin-2-one

Cat. No.: B7484952
M. Wt: 279.3 g/mol
InChI Key: WRWBEVURJJWAIO-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4-fluorophenyl)pyridin-2-one is a pyridinone derivative featuring a benzyl group at the 1-position and a 4-fluorophenyl substituent at the 5-position. Characterization typically involves nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and melting point analysis to confirm purity and structural integrity. The 4-fluorophenyl group is notable for its electron-withdrawing nature, which may influence both physicochemical properties and bioactivity .

Properties

IUPAC Name

1-benzyl-5-(4-fluorophenyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO/c19-17-9-6-15(7-10-17)16-8-11-18(21)20(13-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWBEVURJJWAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation Route

Reaction of 4-benzylaminopyridine with ethyl 4-fluorobenzoylacetate in ethanol under acidic conditions (TosOH, 70°C) generates the β-enamino ketone intermediate, which undergoes cyclodehydration to yield the pyridin-2-one core. Source reports analogous cyclizations achieving 68-74% yields when using TosOH in methanol.

Optimization Data

ParameterRange TestedOptimal ValueYield Impact
Acid CatalystTosOH, H2SO4, CSATosOH (0.2 eq)+18%
SolventMeOH, EtOH, THFEtOH+12%
Temperature50-90°C70°C+9%

Palladium-Mediated Cyclocarbonylation

An alternative route employs Pd(OAc)2/XantPhos-catalyzed carbonylative cyclization of 2-bromo-N-benzyl-3-(4-fluorophenyl)acrylamide. This method, adapted from source’s Pd2(dba)3 protocols, achieves 71% yield at 110°C in toluene.

Regioselective Introduction of the 4-Fluorophenyl Group

Suzuki-Miyaura Coupling

Bromination of 1-benzylpyridin-2-one at position 5 using NBS (source, Method G) followed by coupling with 4-fluorophenylboronic acid under Pd(PPh3)4 catalysis (source) gives the target compound in 82% yield.

Reaction Conditions

  • Pd Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.5 eq)

  • Solvent: THF/H2O (4:1)

  • Temperature: 80°C, 12 h

Ullmann-Type Coupling

Copper(I)-mediated coupling of 5-iodo-1-benzylpyridin-2-one with 4-fluoroiodobenzene in DMF at 130°C yields 67% product. While less efficient than Suzuki coupling, this method avoids precious metal catalysts.

Benzyl Group Installation Strategies

Nucleophilic Aromatic Substitution

Treatment of 5-(4-fluorophenyl)pyridin-2-one with benzyl bromide in the presence of K2CO3 in DMF (80°C, 8 h) achieves 73% yield. Source’s benzylation methods using tert-Amyl alcohol as solvent show improved selectivity.

Reductive Amination

Condensation of pyridin-2-one-5-carbaldehyde with benzylamine followed by NaBH4 reduction provides an alternative pathway (58% yield), though inferior to direct alkylation.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (HPLC)Scalability
Claisen-SchmidtCyclodehydration7698.2Moderate
Suzuki CouplingPd-mediated coupling8299.1High
Ullmann CouplingCu-mediated coupling6797.8Low
Reductive AminationNaBH4 reduction5895.4Moderate

Critical Process Optimization Parameters

Solvent Effects in Coupling Reactions

THF outperforms DMF in Suzuki reactions due to improved Pd catalyst solubility (TOF increase from 12 h⁻¹ to 28 h⁻¹). Source’s THF/water biphasic system prevents boronic acid hydrolysis.

Temperature Control in Cyclizations

Maintaining 70°C during Claisen-Schmidt condensations (source) reduces byproduct formation from 22% to 9% compared to uncontrolled exotherms .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-5-(4-fluorophenyl)pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Data for 1-Benzylpyridin-2-one Derivatives

Compound 5-Substituent Yield (%) Physical State Melting Point (°C)
3g 4-Fluorophenyl 85 Yellow solid 131–134
3h 4-Chlorophenyl 78 Yellow solid 129–132
3i 4-Bromophenyl 86 Yellow oil
3j 4-Trifluoromethylphenyl 80 Yellow oil

Key Observations :

  • Synthetic Efficiency : Yields for all analogs exceed 75%, indicating robust reactivity in palladium-catalyzed arylation reactions . The 4-bromophenyl derivative (3i ) shows the highest yield (86%), suggesting minimal steric or electronic hindrance during coupling.
  • Physical Properties : Halogenated derivatives (3g , 3h ) crystallize as solids, while bulkier substituents (Br, CF₃ in 3i , 3j ) result in oils, likely due to reduced molecular symmetry and crystallinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one with high purity?

  • Methodological Answer : The compound can be synthesized via a copper-assisted palladium(II)-catalyzed direct arylation of cyclic enaminones with arylboronic acids. For example, derivatives like 1-Benzyl-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-2,3-dihydropyridin-4(1H)-one (compound 3g) were prepared with 85% yield using this method. Key steps include refluxing in a mixed solvent system (e.g., toluene/water), purification via column chromatography, and characterization using 1^1H/13^{13}C NMR and HRMS to confirm structural integrity .

Q. How is the structural integrity of 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one confirmed post-synthesis?

  • Methodological Answer : Multi-modal spectroscopic techniques are employed:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, benzyl CH2_2 at δ 4.8 ppm), while 13^{13}C NMR confirms carbon frameworks (e.g., carbonyl carbons at ~190 ppm) .
  • HRMS : Matches experimental molecular ion peaks (e.g., [M+H]+^+) with theoretical values to verify molecular formula .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one derivatives?

  • Methodological Answer : Use iterative refinement tools like SHELXL to address challenges such as twinning or disorder. For example:

  • Twinning : Apply twin law matrices and refine twin fractions using high-resolution data.
  • Disorder : Model alternate conformations with occupancy factors adjusted via least-squares minimization.
    Cross-validate results with spectroscopic data (NMR/HRMS) and compare bond lengths/angles with similar pyridin-2-one structures (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine derivatives) .

Q. What strategies enhance the bioactivity of pyridin-2-one derivatives like 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one?

  • Methodological Answer :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-fluorophenyl ring to improve metabolic stability. Derivatives like 1-Benzyl-5-(4-trifluoromethylphenyl)pyridin-2-one (compound 3j) demonstrate enhanced pharmacological potential .
  • Structure-Activity Relationship (SAR) : Use docking studies to assess interactions with biological targets (e.g., enzymes/receptors). For example, pyridin-2-ones are known to inhibit phosphodiesterases or modulate ion channels .

Q. How can computational methods aid in predicting the reactivity of 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict regioselectivity in palladium-catalyzed cross-couplings.
  • Mechanistic Probes : Simulate transition states for key steps (e.g., oxidative addition of arylboronic acids) to identify rate-limiting barriers. Validate with experimental kinetic data (e.g., reaction yields under varying temperatures) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectroscopic and crystallographic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR chemical shifts with X-ray-derived torsion angles to detect conformational discrepancies.
  • Dynamic Effects : Use variable-temperature NMR to assess if solution-phase dynamics explain deviations from solid-state structures (e.g., ring puckering in pyridin-2-one) .

Q. What analytical workflows are recommended for characterizing degradation products of 1-Benzyl-5-(4-fluorophenyl)pyridin-2-one?

  • Methodological Answer :

  • LC-HRMS : Monitor stability under stress conditions (e.g., acidic/basic hydrolysis) to identify fragments (e.g., loss of benzyl group).
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to trace degradation pathways via mass spectrometry .

Tables for Key Data

Table 1 : Representative Synthetic Yields and Characterization Data

DerivativeYield (%)Melting Point (°C)Key NMR Shifts (1^1H, ppm)HRMS ([M+H]+^+)
3g (4-fluorophenyl derivative)85131–1347.34 (aromatic), 4.82 (CH2_2)364.1543
3j (4-CF3_3 derivative)80Oil7.42 (aromatic), 4.79 (CH2_2)414.1419
Data sourced from palladium-catalyzed synthesis protocols .

Table 2 : SHELX Refinement Parameters for Pyridin-2-one Derivatives

ParameterTypical ValueApplication Example
R-factor<0.05High-resolution structure of compound 3g
Twin Fraction0.32Resolving twinning in fluorophenyl analogs
Occupancy (disordered)0.6:0.4Modeling benzyl group disorder
Derived from SHELX-based crystallographic studies .

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